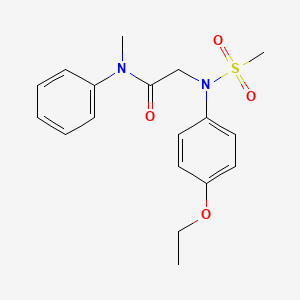![molecular formula C17H18N2O3 B4622256 4-[(4-phenoxybutanoyl)amino]benzamide](/img/structure/B4622256.png)
4-[(4-phenoxybutanoyl)amino]benzamide
説明
4-[(4-phenoxybutanoyl)amino]benzamide, also known as PBAB, is a chemical compound that belongs to the group of benzamides. PBAB has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
科学的研究の応用
Chemoselective N-Benzoylation
The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been studied, leading to the production of N-(2-hydroxyphenyl)benzamides, compounds of biological interest. This process is significant in the synthesis of derivatives like 4-[(4-phenoxybutanoyl)amino]benzamide, which are relevant in various biological and pharmaceutical applications (Singh, Lakhan, & Singh, 2017).
Advanced Oxidation Chemistry
Research into the advanced oxidation chemistry of similar compounds, such as paracetamol, provides insights into the degradation pathways and the formation of various byproducts. This is relevant for understanding the chemical behavior of this compound under oxidative conditions (Vogna, Marotta, Napolitano, & d’Ischia, 2002).
Structural Studies and Antibacterial Activity
The reaction of similar compounds with various agents can lead to the formation of new derivatives with potential antibacterial activity. Structural studies of these derivatives provide valuable information for the development of new pharmaceuticals (Cunha et al., 2005).
Metalloligands and Magnetic Behavior
Compounds like 2-hydroxy-N-{2-[2-hydroxybutyl)amino]ethyl}benzamide, structurally similar to this compound, have been used to create metalloligands. These can lead to the formation of single-molecule and single-chain magnets, demonstrating the potential of these compounds in materials science (Costes, Vendier, & Wernsdorfer, 2010).
Synthesis and Properties of Polymers
The thermal polymerization of compounds containing aminophenoxy groups can lead to the creation of hyperbranched aromatic polyamides. This showcases the use of this compound in polymer chemistry (Yang, Jikei, & Kakimoto, 1999).
PPARgamma Agonists and Antidiabetic Properties
N-(2-Benzoylphenyl)-L-tyrosine derivatives, structurally related to this compound, have shown potent antihyperglycemic and antihyperlipidemic activities. These findings are significant in the context of diabetes treatment (Henke et al., 1998).
Novel Prodrugs for Anticancer Applications
Studies on novel prodrugs activated by carboxypeptidase G2 have shown that bifunctional alkylating agents, structurally similar to this compound, can be used effectively in cancer therapy (Springer et al., 1990).
特性
IUPAC Name |
4-(4-phenoxybutanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c18-17(21)13-8-10-14(11-9-13)19-16(20)7-4-12-22-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H2,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIGNNPPJHMXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4622176.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B4622190.png)
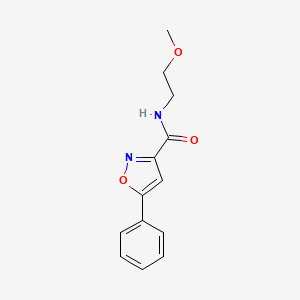
![4-[(3,4-dichlorobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4622212.png)
![3-allyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4622227.png)
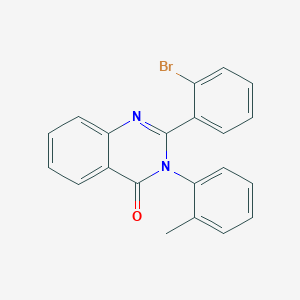
![methyl 3-{[({5-[(2-furoylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4622242.png)
![N-(5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)benzamide](/img/structure/B4622245.png)
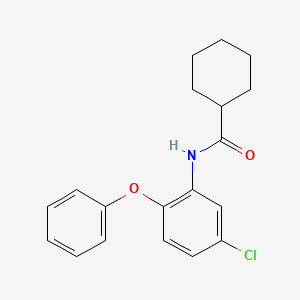
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4622255.png)
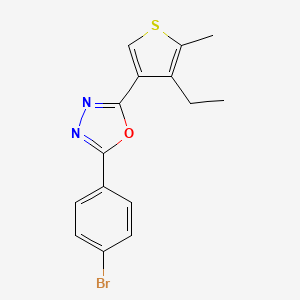
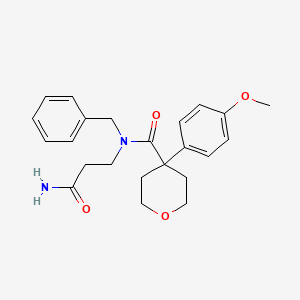
![3-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4622272.png)
